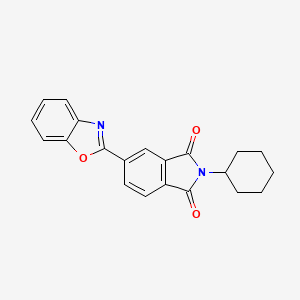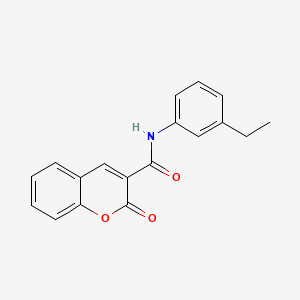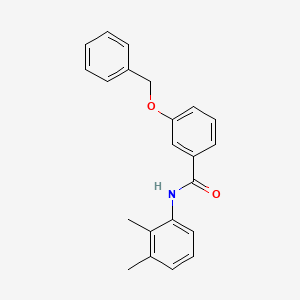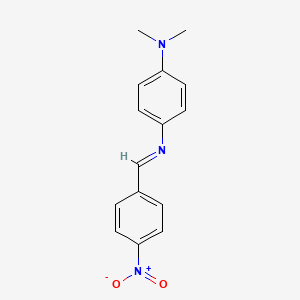
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoindole derivatives and has been shown to possess a range of biological activities that make it a promising candidate for further research.
作用机制
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
Studies have shown that 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has a range of biochemical and physiological effects. This compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis in cancer cells, and inhibit angiogenesis. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to protect neurons from oxidative stress-induced damage and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that it has been extensively studied in various disease models, which makes it a well-characterized compound for further research. However, one of the limitations of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to further elucidate its biological effects.
未来方向
There are several future directions for research on 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to explore the potential therapeutic applications of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, future research could focus on the development of more potent and selective analogs of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione for use in preclinical and clinical studies.
合成方法
The synthesis of 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the condensation of 2-amino-3-cyclohexylpropanoic acid with phthalic anhydride to form the intermediate 5-(2-carboxy-3-cyclohexylpropyl)phthalic anhydride. This intermediate is then reacted with 2-aminobenzoic acid to yield the final product, 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione.
科学研究应用
5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that this compound has anti-inflammatory, anti-tumor, and neuroprotective effects. 5-(1,3-benzoxazol-2-yl)-2-cyclohexyl-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
属性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-cyclohexylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-15-11-10-13(19-22-17-8-4-5-9-18(17)26-19)12-16(15)21(25)23(20)14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBIVNBUQALHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5701488.png)
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)



![N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5701539.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)


![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)